molecular formula C24H18O3S B12524745 1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene CAS No. 656228-16-9

1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene

Cat. No.: B12524745
CAS No.: 656228-16-9
M. Wt: 386.5 g/mol
InChI Key: DRWRAHFGIGLADC-UHFFFAOYSA-N
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Description

1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene is a chemical compound with the molecular formula C24H18O4S It is known for its unique structure, which includes a sulfinyl group connected to two phenyleneoxy groups, each of which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as caustic soda. The reaction is carried out at a temperature of 55-60°C under autogenously generated pressure for several hours. The product is then purified through filtration and recrystallization processes .

Industrial Production Methods

Industrial production of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of activated carbon and sequestering agents during the purification process helps in achieving the desired quality .

Chemical Reactions Analysis

Types of Reactions

1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone group.

    Reduction: The sulfinyl group can be reduced to a sulfide group.

    Substitution: The phenyleneoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: 1,1’-{Sulfonylbis[(2,1-phenylene)oxy]}dibenzene.

    Reduction: 1,1’-{Sulfidylbis[(2,1-phenylene)oxy]}dibenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene involves its interaction with various molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the environment. The phenyleneoxy groups can interact with aromatic systems, potentially affecting biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene is unique due to its sulfinyl group, which imparts distinct redox properties and reactivity compared to its sulfonyl and sulfide analogs. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

656228-16-9

Molecular Formula

C24H18O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-phenoxy-2-(2-phenoxyphenyl)sulfinylbenzene

InChI

InChI=1S/C24H18O3S/c25-28(23-17-9-7-15-21(23)26-19-11-3-1-4-12-19)24-18-10-8-16-22(24)27-20-13-5-2-6-14-20/h1-18H

InChI Key

DRWRAHFGIGLADC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)C3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

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